molecular formula C29H28O8 B1582086 InteriotherinA CAS No. 181701-06-4

InteriotherinA

Cat. No. B1582086
M. Wt: 504.5 g/mol
InChI Key: MBGKPRSARHEFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Interiotherin A is a lignan with a dibenzocyclooctadiene skeleton isolated from Kadsura interior . It has been found to inhibit HIV replication, exhibiting anti-HIV activity . It has a role as a metabolite and an anti-HIV agent .


Molecular Structure Analysis

InteriotherinA has a molecular weight of 504.53 and a chemical formula of C29H28O8 . Its structure includes a dibenzocyclooctadiene skeleton .


Chemical Reactions Analysis

InteriotherinA has been found to inhibit HIV replication . The specific chemical reactions involved in this process are not detailed in the available resources.


Physical And Chemical Properties Analysis

InteriotherinA is a lignan with a dibenzocyclooctadiene skeleton . Its molecular weight is 504.53 and its chemical formula is C29H28O8 . Further physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Antitumor-Promoting Effects

Interiotherin A, a compound isolated from Kadsura interior, exhibits potential antitumor-promoting effects. Research conducted by Chen et al. (2002) identified Interiotherin A as one of the neolignans isolated from Kadsura interior. The study focused on examining the ability of these neolignans to inhibit Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells, a process associated with tumor promotion. This study suggests that Interiotherin A might have value as an antitumor promoter or chemopreventor (Chen et al., 2002).

Synthesis for Medicinal Chemistry

Interiotherin A's synthesis has also been a topic of research, particularly in the context of medicinal chemistry. Coleman and Gurrala (2005) reported the asymmetric total synthesis of Interiotherin A and angeloylgomisin R, another dibenzocyclooctadiene lignan. These syntheses were based on a sequence of chemical reactions including biaryl coupling and hydroboration/Suzuki-Miyaura coupling, highlighting the compound's significance in synthetic organic chemistry and its potential for pharmacological applications (Coleman & Gurrala, 2005).

properties

IUPAC Name

(3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28O8/c1-15-10-18-11-20-25(35-13-33-20)27(31-3)22(18)23-19(12-21-26(28(23)32-4)36-14-34-21)24(16(15)2)37-29(30)17-8-6-5-7-9-17/h5-9,11-12,15-16,24H,10,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGKPRSARHEFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1C)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317033
Record name Interiotherin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

InteriotherinA

CAS RN

181701-06-4
Record name Interiotherin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181701-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Interiotherin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181701064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Interiotherin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
InteriotherinA
Reactant of Route 2
InteriotherinA
Reactant of Route 3
Reactant of Route 3
InteriotherinA
Reactant of Route 4
Reactant of Route 4
InteriotherinA
Reactant of Route 5
Reactant of Route 5
InteriotherinA
Reactant of Route 6
Reactant of Route 6
InteriotherinA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.